3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole
Overview
Description
3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole: is a heterocyclic compound with an interesting structure. Let’s delve into its synthesis, chemical properties, applications, and more.
Preparation Methods
Synthetic Routes:
Several synthetic methods have been reported for the preparation of 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole . Here are a couple of examples:
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Click Reaction Approach
- Venkata et al. developed an efficient method to synthesize a series of novel derivatives of This compound via the click reaction.
- They reacted (E)-3-(1-((prop-2-yn-1-yloxy)imino)ethyl)-2H-chromen-2-one with an aryl azide in the presence of sodium ascorbate and CuSO4·5H2O in THF:H2O to obtain the desired compounds .
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Huisgen–Sharpless–Meldal [3 + 2] Dipolar Cycloaddition
Chemical Reactions Analysis
Reactions:
The compound can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles or leaving groups.
Reduction Reactions: The bromomethyl group can be reduced to form a methyl group.
Oxidation Reactions: The compound may participate in oxidation reactions.
Common Reagents and Conditions:
Common reagents include:
- Sodium ascorbate (for click reactions)
- CuSO4·5H2O (for click reactions)
- Hexamethylenetetramine (for synthesis of aminomethyl derivatives)
Scientific Research Applications
Chemistry:
The compound can serve as a building block for more complex molecules due to its reactive bromomethyl group.
Biology and Medicine:
While specific research on this compound is limited, its derivatives may find applications in drug discovery or as pharmacophores.
Industry:
The compound’s unique structure could be exploited for materials science or specialty chemicals.
Mechanism of Action
The exact mechanism by which 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways involved.
Comparison with Similar Compounds
.
Properties
IUPAC Name |
3-(bromomethyl)-5-propan-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4(2)6-8-5(3-7)9-10-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBHNBZCYPLNDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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